FGFR1 inhibitor-16
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C16H9N5O3S |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
(5E)-5-[(3-nitrophenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H9N5O3S/c22-15-13(9-10-2-1-3-12(8-10)21(23)24)25-16-18-14(19-20(15)16)11-4-6-17-7-5-11/h1-9H/b13-9+ |
InChIキー |
XFMSREGSSQUGAK-UKTHLTGXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FGFR Inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[3][4][5] This has established the FGFR family as a key target for therapeutic intervention in oncology. FGFR Inhibitor-16, also referred to as compound 7n, is a novel, potent, and selective covalent inhibitor of the FGFR family, with promising anti-tumor activity.[3] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Covalent Inhibition
FGFR Inhibitor-16 is a member of the imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine chemical class and is distinguished by the presence of an acrylamide (B121943) "warhead".[3] This reactive group enables the inhibitor to form a covalent bond with a cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3] This irreversible binding mechanism offers several advantages, including high potency and prolonged target inhibition.[6]
Covalent docking analyses suggest that FGFR Inhibitor-16 forms a covalent adduct with a cysteine residue located on the hinge region or the P-loop of the FGFR protein.[3] By irreversibly occupying the ATP-binding site, the inhibitor effectively blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades.[3][4]
Visualizing the Covalent Inhibition Mechanism
Caption: Covalent binding of FGFR Inhibitor-16 to the ATP pocket.
Impact on Downstream Signaling Pathways
Activation of FGFRs typically triggers a cascade of intracellular signaling events, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[4][5][7][8] By inhibiting FGFR autophosphorylation, FGFR Inhibitor-16 effectively abrogates the activation of these critical downstream pathways. This leads to the suppression of tumor cell growth and proliferation.
Visualizing the Inhibition of Downstream Signaling
Caption: Inhibition of FGFR1 downstream signaling pathways.
Quantitative Data
FGFR Inhibitor-16 has demonstrated potent inhibitory activity against key members of the FGFR family. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) |
| FGFR1 | 8 |
| FGFR2 | 4 |
| FGFR4 | 3.8 |
| Data sourced from Kim et al., 2024[3] |
Experimental Protocols
The characterization of FGFR Inhibitor-16 likely involved a series of standard and specialized assays to determine its potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments typically employed in the evaluation of FGFR inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of the inhibitor against purified FGFR kinases.
Methodology:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR4 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Assay Procedure:
-
The kinase reactions are typically performed in a 96- or 384-well plate format.
-
A solution containing the FGFR enzyme and the peptide substrate is pre-incubated with varying concentrations of FGFR Inhibitor-16.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioactive phosphate (B84403) incorporation (³²P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR aberrations.
Methodology:
-
Cell Lines: Human cancer cell lines with documented FGFR amplification, fusion, or mutation (e.g., gastric cancer or hepatocellular carcinoma cell lines).
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of FGFR Inhibitor-16 or a vehicle control (e.g., DMSO).
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.
Western Blot Analysis of FGFR Signaling
Objective: To confirm the inhibition of FGFR phosphorylation and downstream signaling in a cellular context.
Methodology:
-
Cell Treatment and Lysis:
-
Cancer cells with active FGFR signaling are treated with FGFR Inhibitor-16 at various concentrations for a specified time.
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells with FGFR alterations are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. FGFR Inhibitor-16 is administered orally or via another appropriate route at a defined dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to assess the in vivo inhibition of FGFR signaling.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Experimental Workflow
Caption: Workflow for the characterization of FGFR Inhibitor-16.
Conclusion
FGFR Inhibitor-16 is a potent, covalent inhibitor of FGFR1, FGFR2, and FGFR4. Its mechanism of action is centered on the irreversible binding to a cysteine residue in the ATP pocket of the kinase domain, leading to the effective blockade of downstream oncogenic signaling pathways. Preclinical data suggests that this inhibitor has significant anti-tumor potential, warranting further investigation and development for the treatment of cancers driven by aberrant FGFR signaling.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream-of-FGFR Is a Fibroblast Growth Factor-Specific Scaffolding Protein and Recruits Corkscrew upon Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Target Selectivity of FGFR1 Inhibitor-16: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of FGFR1 inhibitor-16. Due to the limited publicly available data for this specific inhibitor, this document also offers a broader examination of the methodologies and signaling pathways relevant to the characterization of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of targeted cancer therapies.
Introduction to FGFR1 Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in several types of cancer, including lung, gastric, and bladder cancers, as well as myeloproliferative neoplasms.[2][3] Consequently, FGFRs, and particularly FGFR1, have emerged as significant therapeutic targets in oncology.[4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding domain of FGFR1 have been a primary focus of drug development efforts.[5][6] However, a critical challenge in the development of these inhibitors is ensuring their selectivity, as off-target effects on other kinases can lead to toxicity and limit their therapeutic window.[3][6][7]
Target Selectivity Profile of this compound
This compound, also identified as Compound 89, is a known inhibitor of FGFR1.[5] Publicly available data on its comprehensive selectivity profile is limited. The primary data available quantifies its inhibitory activity against FGFR1 at specific concentrations.
Quantitative Data
The inhibitory activity of this compound against its primary target is summarized below.
| Inhibitor | Target | Concentration | Inhibition Rate |
| This compound | FGFR1 | 50 µM | 53.00% |
| This compound | FGFR1 | 10 µM | 24.95% |
Data sourced from MedChemExpress.[5]
A comprehensive selectivity profile, which would typically involve screening against a broad panel of kinases, is not currently available in the public domain for this compound. To provide a framework for understanding how such a profile is generated and interpreted, the following sections will detail the common experimental protocols and provide examples from other well-characterized FGFR inhibitors.
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity profile involves a series of in vitro and cell-based assays. These experiments are designed to quantify the inhibitor's potency against its intended target and its activity against a wide range of other kinases.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on purified kinase enzymes. A commonly used method is the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup : A kinase reaction is prepared in a multi-well plate containing the purified FGFR1 enzyme, the kinase-specific substrate, and ATP.
-
Inhibitor Addition : this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation : The reaction plate is incubated at a controlled temperature to allow the kinase reaction to proceed.
-
ATP Depletion : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation : Kinase Detection Reagent is added to convert the ADP generated from the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition : The luminescent signal is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : The inhibitory activity of this compound is calculated by comparing the luminescence in the inhibitor-treated wells to the control wells. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is determined from a dose-response curve.
Cell-Based Phosphorylation Assays
Cell-based assays are critical for assessing an inhibitor's activity in a more physiologically relevant context. These assays measure the inhibition of FGFR1 autophosphorylation and the phosphorylation of downstream signaling proteins within cancer cell lines that have aberrant FGFR1 signaling.
Protocol: Western Blot Analysis of FGFR1 Phosphorylation
-
Cell Culture : Select a cancer cell line with known FGFR1 amplification or activating mutations (e.g., NCI-H1581 lung cancer cells). Culture the cells to a suitable confluency.
-
Inhibitor Treatment : Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle-treated control group.
-
Cell Lysis : After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific for phosphorylated FGFR1 (p-FGFR1). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis : To ensure equal protein loading, re-probe the membrane with an antibody for total FGFR1 and a housekeeping protein (e.g., GAPDH). Quantify the band intensities to determine the extent of inhibition of FGFR1 phosphorylation at different inhibitor concentrations.
Visualizing Key Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the FGFR1 signaling cascade and a typical workflow for assessing kinase inhibitor selectivity.
FGFR1 Signaling Pathway
Experimental Workflow for Kinase Selectivity Profiling
Conclusion
While the publicly available data for this compound is currently limited to its inhibitory action on its primary target, the framework presented in this guide offers a comprehensive overview of the necessary steps to fully characterize its selectivity profile. By employing a combination of biochemical and cell-based assays, researchers can build a detailed understanding of an inhibitor's potency, selectivity, and cellular activity. This knowledge is paramount for the preclinical and clinical development of safe and effective targeted therapies for cancers driven by aberrant FGFR1 signaling. As more data on this compound becomes available, a more complete and specific selectivity profile can be established.
References
- 1. First‐in‐human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 成纤维细胞生长因子受体 1(FGFR1)基因 | MCE [medchemexpress.cn]
- 6. Small molecule tyrosine kinase inhibitors approved for systemic therapy of advanced hepatocellular carcinoma: recent advances and future perspectives | springermedizin.de [springermedizin.de]
- 7. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of FGFR1 Inhibitor-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of FGFR1 Inhibitor-16, also identified as compound 7N. This potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) has demonstrated significant potential in cancer research. This document details its biochemical activity, outlines representative experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. All quantitative data is presented in a clear, tabular format for ease of comparison.
Introduction to this compound
This compound (compound 7N) is a novel, selective inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Specifically, it has been shown to be a potent inhibitor of FGFR1, FGFR2, and FGFR4. The aberrant activation of FGFR signaling pathways is a known driver in various cancers, making targeted inhibitors like this compound a promising area of therapeutic development. This guide focuses on the in vitro methodologies used to characterize the potency and cellular effects of this inhibitor.
Quantitative Data Summary
The biochemical potency of this compound was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against key FGFR isoforms are summarized in the table below. A broader kinase selectivity profile for this compound is not publicly available at this time.
| Target Kinase | IC50 (nM) |
| FGFR1 | 8 |
| FGFR2 | 4 |
| FGFR4 | 3.8 |
Data sourced from Kim, J., et al. Eur J Med Chem. 2024.[1]
Experimental Protocols
The following are detailed, representative methodologies for the in vitro characterization of this compound. These protocols are based on standard industry practices for characterizing kinase inhibitors, as the specific protocols from the primary publication were not available.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of FGFR1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (compound 7N)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant FGFR1 enzyme solution to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of the substrate and ATP mixture to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[2][3]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on the proliferation of cancer cell lines with known FGFR pathway activation.
Materials:
-
FGFR-dependent cancer cell line (e.g., a cell line with FGFR1 amplification)
-
Complete cell culture medium
-
This compound (compound 7N)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathways and the point of inhibition.
Experimental Workflow for In Vitro Characterization
Caption: General workflow for the in vitro characterization of an FGFR inhibitor.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. ulab360.com [ulab360.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to FGFR1 Inhibitor-16 (FGFR-IN-16)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Fibroblast Growth Factor Receptor (FGFR) inhibitor, FGFR-IN-16 (also known as FGFR inhibitor-16), with the Chemical Abstracts Service (CAS) registry number 2170748-42-0. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical and cellular characterization of this potent kinase inhibitor. This guide includes available quantitative data, detailed experimental protocols for the evaluation of FGFR inhibitors, and visualizations of the FGFR1 signaling pathway and experimental workflows.
Introduction to FGFR-IN-16
FGFR-IN-16 is a potent small molecule inhibitor of Fibroblast Growth Factor Receptors.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[3][4] This makes FGFRs attractive therapeutic targets for oncology drug discovery. FGFR-IN-16 has demonstrated significant inhibitory activity against multiple members of the FGFR family.
Quantitative Bioactivity Data
The in vitro inhibitory activity of FGFR-IN-16 has been characterized against several FGFR isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| FGFR1 | 8 |
| FGFR2 | 4 |
| FGFR4 | 3.8 |
Table 1: Biochemical IC50 values for FGFR-IN-16. [1][5][2]
FGFR1 Signaling Pathway and Mechanism of Action
Fibroblast Growth Factors (FGFs) bind to their corresponding FGFRs, leading to receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[3][4][6] This phosphorylation creates docking sites for various downstream signaling proteins, which in turn activate multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[4][6] These pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis. FGFR-IN-16 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain and thereby preventing autophosphorylation and the subsequent activation of downstream signaling.
Caption: FGFR1 Signaling Pathway and Point of Inhibition by FGFR-IN-16.
Experimental Protocols
The following are detailed, representative protocols for the biochemical and cellular evaluation of FGFR inhibitors like FGFR-IN-16.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 value of an inhibitor against FGFR1.
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
FGFR1 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
FGFR-IN-16
-
384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of FGFR-IN-16 in 100% DMSO. Further dilute into the kinase buffer to create a 3-fold concentrated solution.
-
Reaction Mix: In a 384-well plate, add 5 µL of the 3x FGFR-IN-16 solution (or DMSO for control).
-
Kinase/Antibody Addition: Add 5 µL of a 3x concentrated solution of the FGFR1 enzyme and Eu-anti-tag antibody mixture in kinase buffer.
-
Tracer Addition: Initiate the binding reaction by adding 5 µL of a 3x concentrated solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cellular Assay for FGFR1 Phosphorylation (Western Blot)
This protocol describes a method to assess the ability of FGFR-IN-16 to inhibit the phosphorylation of FGFR1 in a cellular context.
Caption: Experimental Workflow for Western Blot Analysis of p-FGFR1.
Materials:
-
Cancer cell line with known FGFR1 expression/activation (e.g., from gastric, breast, or lung cancer)[8][9][10]
-
Cell culture medium and supplements
-
FGFR-IN-16
-
FGF2 ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pFGFR (Tyr653/654), anti-FGFR1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with varying concentrations of FGFR-IN-16 (or DMSO as a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 10-15 minutes) to induce FGFR1 phosphorylation.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal (from a stripped and re-probed blot or a parallel blot) to determine the extent of inhibition.
Conclusion
FGFR-IN-16 is a potent inhibitor of FGFR1, FGFR2, and FGFR4. The data and protocols presented in this guide provide a framework for the further investigation of this compound's mechanism of action and its potential as a therapeutic agent in cancers driven by aberrant FGFR signaling. Further studies are warranted to establish a comprehensive kinase selectivity profile, to evaluate its efficacy in cellular and in vivo models, and to determine its pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]
biological activity of compound 7N FGFR inhibitor
An In-depth Technical Guide on the Biological Activity of the Covalent FGFR Inhibitor Compound 7n
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the pathogenesis of various cancers, including hepatocellular carcinoma (HCC). This has spurred the development of targeted therapies aimed at inhibiting FGFR activity. This technical guide provides a comprehensive overview of the biological activity of a novel, potent, and selective covalent FGFR inhibitor, designated as compound 7n, an imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivative. This document details its inhibitory potency, mechanism of action, and preclinical efficacy, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction to FGFR Signaling and its Role in Cancer
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway is initiated by the binding of FGF ligands to one of four FGFR tyrosine kinases (FGFR1-4), leading to receptor dimerization and autophosphorylation.[1] This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and cellular function.[1][2]
Genetic alterations such as gene amplification, mutations, and chromosomal translocations affecting FGFRs can lead to constitutive activation of these pathways, promoting tumorigenesis.[3] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.[3]
Compound 7n: A Covalent FGFR Inhibitor
Compound 7n is a novel, orally bioavailable, small-molecule inhibitor designed to selectively and irreversibly bind to FGFRs.[4] It belongs to a series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives that incorporate an acrylamide (B121943) "warhead" to form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[4] This covalent and irreversible binding mechanism offers the potential for prolonged target inhibition and high potency.[5]
Mechanism of Action
FGFR inhibitors act by blocking the downstream signaling pathways initiated by the receptor.[6][7] Compound 7n, as a covalent inhibitor, forms a stable adduct with a cysteine residue in the hinge or p-loop of the FGFR kinase domain.[4] This irreversible binding prevents ATP from accessing the kinase's active site, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling molecules like ERK.[4] The inhibition of these pathways ultimately leads to decreased cancer cell proliferation and survival.
Below is a diagram illustrating the canonical FGFR signaling pathway and the point of inhibition by Compound 7n.
Quantitative Biological Activity
The inhibitory potency of Compound 7n was evaluated against multiple FGFR isoforms and other kinases to determine its selectivity profile. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| FGFR1 | 8 |
| FGFR2 | 4 |
| FGFR4 | 3.8 |
| Other Kinases | Data not specified in the primary source |
| Table 1: In vitro inhibitory activity of Compound 7n against FGFR isoforms. Data sourced from[4]. |
These results demonstrate that Compound 7n is a highly potent inhibitor of FGFR1, 2, and 4.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activity of Compound 7n.
Kinase Inhibition Assay
The in vitro inhibitory activity of Compound 7n against FGFR kinases was determined using a biochemical assay that measures the phosphorylation of a substrate by the purified kinase domain.
Protocol:
-
Purified recombinant FGFR kinase domains are incubated with varying concentrations of Compound 7n in an assay buffer.
-
The kinase reaction is initiated by the addition of a specific peptide substrate and ATP (often [γ-33P]ATP).
-
The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effect of Compound 7n on cancer cell lines with aberrant FGFR signaling is assessed to determine its cellular potency.
Protocol:
-
Cancer cell lines known to be dependent on FGFR signaling (e.g., those with FGFR amplifications or fusions) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of Compound 7n.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The half-maximal effective concentration (EC50) for cell growth inhibition is determined.
Western Blot Analysis
Western blotting is used to confirm the mechanism of action of Compound 7n by assessing the phosphorylation status of FGFR and downstream signaling proteins.
Protocol:
-
FGFR-dependent cancer cells are treated with Compound 7n for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of FGFR, ERK, and AKT, as well as total protein levels for these targets.
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
In Vivo Xenograft Studies
The anti-tumor efficacy of Compound 7n is evaluated in vivo using mouse models bearing human tumor xenografts.[4]
Protocol:
-
Human cancer cells with FGFR alterations are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
Compound 7n is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target inhibition).
Preclinical Efficacy and Pharmacokinetics
Compound 7n has demonstrated a favorable pharmacokinetic profile and significant in vivo anti-tumor efficacy in human liver cancer xenograft mouse models that are dependent on FGF/FGFR signaling.[4]
Conclusion
Compound 7n is a potent and selective covalent inhibitor of FGFRs with promising preclinical anti-cancer activity. Its irreversible mechanism of action and significant in vivo efficacy in FGFR-dependent tumor models highlight its potential as a therapeutic candidate for cancers with aberrant FGFR signaling, such as hepatocellular carcinoma.[4] Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: Downstream Signaling Effects of FGFR1 Inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of FGFR1 inhibitor-16, a potent and selective inhibitor of Fibroblast Growth Factor Receptors. This document details the inhibitor's impact on key cellular pathways, presents quantitative data on its activity, and outlines the experimental protocols used for its characterization.
Introduction to FGFR1 Signaling and Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of several cancers.[1][2] Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFR1 include the Ras-MAPK/ERK pathway, the PI3K/AKT pathway, the PLCγ pathway, and the STAT pathway.[3]
This compound, also identified as compound 7n in scientific literature, is a novel small molecule inhibitor designed to target the ATP-binding pocket of FGFRs.[1] Its mechanism of action involves the inhibition of FGFR autophosphorylation, thereby blocking the initiation of downstream signaling cascades.[1] This targeted inhibition makes this compound a promising candidate for therapeutic intervention in cancers driven by aberrant FGFR1 signaling.
Quantitative Data on Inhibitor Activity
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, including its potency against different FGFR isoforms and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 7n)
| Target Kinase | IC50 (nM) |
| FGFR1 | 8 |
| FGFR2 | 4 |
| FGFR4 | 3.8 |
Table 2: Anti-proliferative Activity of this compound (Compound 7n) in FGFR-dependent Cancer Cell Lines [1]
| Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |
| H1581 | Lung Cancer | FGFR1 Amplification | < 1 |
| KG1 | Myeloid Leukemia | FGFR1 Translocation | < 1 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 1 |
| KATOIII | Gastric Cancer | FGFR2 Amplification | < 1 |
| RT112 | Bladder Cancer | FGFR3 Amplification | < 1 |
Downstream Signaling Effects of this compound
This compound effectively suppresses the downstream signaling cascades initiated by FGFR1 activation. Experimental evidence demonstrates that treatment with this inhibitor leads to a dose-dependent reduction in the phosphorylation of key signaling molecules.[1]
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is a critical downstream effector of FGFR1 signaling, playing a central role in cell proliferation. This compound has been shown to inhibit the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of this pathway.[1]
Inhibition of the PLCγ Pathway
The Phospholipase C gamma (PLCγ) pathway is another important signaling axis activated by FGFR1. This compound effectively inhibits the phosphorylation of PLCγ, thereby disrupting downstream signaling events mediated by this pathway.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: FGFR1 Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the procedures described by Zhao et al. in ACS Medicinal Chemistry Letters, 2016.
In Vitro FGFR Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR kinases.
-
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
-
Procedure:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes were used.
-
The kinase reactions were performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
A substrate, such as poly(Glu, Tyr) 4:1, was used.
-
The inhibitor was serially diluted and added to the reaction mixture.
-
The reaction was initiated by the addition of ATP.
-
After incubation at room temperature, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable method, such as a fluorescence-based assay or ELISA.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: This assay measures the number of viable cells after treatment with the inhibitor.
-
Procedure:
-
Cancer cell lines with known FGFR aberrations (H1581, KG1, SNU-16, KATOIII, RT112) were seeded in 96-well plates.
-
After cell attachment, the cells were treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Cell viability was determined using a colorimetric assay, such as the Sulforhodamine B (SRB) assay.
-
The absorbance was read using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To investigate the effect of this compound on the phosphorylation status of downstream signaling proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample and can be used to assess protein phosphorylation.
-
Procedure:
-
Cancer cell lines (e.g., KG1, KATOIII) were treated with various concentrations of this compound for a defined time.
-
Cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for phosphorylated forms of FGFR, PLCγ, and Erk, as well as antibodies for the total forms of these proteins as loading controls.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands was quantified using densitometry software.
-
Conclusion
This compound is a potent and selective inhibitor of FGFR1, 2, and 4, demonstrating significant anti-proliferative activity in cancer cell lines with FGFR aberrations. Its mechanism of action involves the direct inhibition of FGFR kinase activity, leading to the suppression of key downstream signaling pathways, including the MAPK/ERK and PLCγ pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising inhibitor.
References
The Role of FGFR1 Inhibitor-16 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptor 1 (FGFR1) signaling is a critical pathway in cellular processes, and its aberrant activation is a known driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. Consequently, FGFR1 has emerged as a significant target for anti-cancer therapies. This technical guide focuses on FGFR1 inhibitor-16 (also referred to as compound 7n), a potent and selective inhibitor of FGFR1, FGFR2, and FGFR4. This document provides a comprehensive overview of the inhibitor's mechanism of action, its effects on cancer cell proliferation, and the experimental methodologies used to evaluate its efficacy. While detailed proprietary data for this compound is limited, this guide synthesizes available information and incorporates representative data from other well-characterized FGFR inhibitors to provide a thorough technical resource.
Introduction to FGFR Signaling in Cancer
The Fibroblast Growth Factor (FGF) signaling pathway plays a pivotal role in regulating cell proliferation, differentiation, migration, and survival. The pathway is activated by the binding of FGF ligands to FGF receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4). This binding event induces receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling.
Key signaling pathways activated by FGFR1 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily mediates cell proliferation.
-
PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.
-
PLCγ-PKC Pathway: Influences cell motility.
-
JAK-STAT Pathway: Involved in a variety of cellular responses, including proliferation and differentiation.
Dysregulation of the FGF/FGFR axis, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations of FGFR1, leads to constitutive signaling. This aberrant signaling can drive oncogenesis and is observed in a range of malignancies, including breast cancer, non-small cell lung cancer, and hepatocellular carcinoma. The development of small molecule inhibitors targeting FGFR1 is therefore a promising strategy in cancer therapy.
This compound: A Potent Kinase Inhibitor
This compound (compound 7n) is a novel, potent inhibitor belonging to the imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine class of molecules. It has demonstrated significant inhibitory activity against multiple FGFR family members.
Biochemical Potency
Quantitative biochemical assays are crucial for determining the potency of an inhibitor against its target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Target Kinase | IC50 (nM) |
| FGFR1 | 8 |
| FGFR2 | 4 |
| FGFR4 | 3.8 |
| Table 1: Biochemical IC50 values of this compound against FGFR family kinases.[1] |
Mechanism of Action and Effects on Cancer Cell Proliferation
This compound, like other ATP-competitive FGFR inhibitors, functions by binding to the ATP-binding pocket of the FGFR1 kinase domain. This action prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation and can induce apoptosis.
Inhibition of Downstream Signaling
The efficacy of an FGFR inhibitor is often assessed by its ability to block the phosphorylation of key downstream signaling proteins. Western blotting is a standard technique used for this purpose. Inhibition of FGFR1 leads to decreased phosphorylation of downstream effectors such as FRS2, AKT, and ERK.[2]
Figure 1: Simplified FGFR1 Signaling Pathway and Point of Inhibition.
In Vitro Anti-proliferative Activity
Cell-based assays are essential for evaluating the effect of an inhibitor on cancer cell proliferation. The IC50 values in these assays represent the concentration of the inhibitor required to reduce cell viability by 50%. While specific data for this compound is not publicly available, the following table shows representative data for a well-characterized pan-FGFR inhibitor, infigratinib, in hepatocellular carcinoma (HCC) cell lines.
| Cell Line | FGFR Status | Infigratinib IC50 (nM) |
| JHH-7 | High FGFR4 | 3.65 |
| HuH-7 | High FGFR4 | 5.77 |
| Table 2: Representative in vitro anti-proliferative activity of an FGFR inhibitor in HCC cell lines.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and culture overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 2: Workflow for a typical cell viability assay.
Western Blot Analysis
This technique is used to detect the levels of specific proteins, including their phosphorylation status.
Protocol:
-
Cell Lysis: Treat cancer cells with the FGFR inhibitor for a defined period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General workflow for Western blot analysis.
In Vivo Antitumor Efficacy
Preclinical in vivo studies are critical to evaluate the therapeutic potential of a novel inhibitor. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.
Hepatocellular Carcinoma Xenograft Model
This compound has been reported to have significant in vivo antitumor efficacy in human liver cancer xenograft mouse models.[1] While the specific data is not publicly available, the general protocol for such a study is outlined below.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human hepatocellular carcinoma cells (e.g., HuH-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the FGFR inhibitor (e.g., this compound) or vehicle control orally or via intraperitoneal injection daily for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and for pharmacodynamic markers like phospho-ERK).
| Treatment Group | Tumor Growth Inhibition (%) | p-value |
| FGFR Inhibitor (e.g., 10 mg/kg) | 65 | < 0.05 |
| FGFR Inhibitor (e.g., 20 mg/kg) | 96 | < 0.001 |
| FGFR Inhibitor (e.g., 30 mg/kg) | 98 | < 0.001 |
| Table 3: Representative in vivo antitumor efficacy of an FGFR inhibitor in a xenograft model. Data is illustrative and based on findings for infigratinib. |
Conclusion
This compound is a potent inhibitor of FGFR1, 2, and 4, with promising anti-cancer activity. Its mechanism of action involves the direct inhibition of FGFR kinase activity, leading to the suppression of downstream pro-proliferative and pro-survival signaling pathways. The experimental protocols detailed in this guide provide a framework for the evaluation of this and other FGFR inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of FGFR-driven cancers. The continued development of selective and potent FGFR inhibitors represents a significant advancement in targeted cancer therapy.
References
Methodological & Application
Application Notes and Protocols for FGFR1 Inhibitor-16 in Hepatocellular Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The fibroblast growth factor receptor (FGFR) signaling pathway is increasingly recognized as a critical contributor to HCC pathogenesis, playing roles in cell proliferation, survival, angiogenesis, and migration.[1] The FGFR family comprises four highly conserved transmembrane tyrosine kinase receptors (FGFR1-4).[2] While healthy hepatocytes express high levels of FGFR3 and FGFR4, FGFR1 and FGFR2 are typically expressed at lower levels.[3] However, aberrant activation of FGFR signaling, particularly through FGFR1, has been implicated in the development and progression of HCC.[4] This has led to the development of targeted therapies aimed at inhibiting this pathway.
FGFR1 inhibitor-16 is a potent and selective small molecule inhibitor of FGFR1 kinase activity. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in HCC cell line models to investigate its therapeutic potential and mechanism of action. For the purpose of these notes, we will use publicly available data for well-characterized selective FGFR1 inhibitors as a proxy for "this compound" to ensure the protocols and data are grounded in established scientific findings.
Data Presentation
The anti-proliferative activity of FGFR inhibitors can vary across different HCC cell lines, often correlating with the expression levels of FGFRs and the molecular subtype of the cancer. Below is a summary of the inhibitory concentrations (IC50) of representative FGFR inhibitors in various HCC cell lines.
Table 1: IC50 Values of a Selective FGFR1-3 Inhibitor (PD173074) in an HCC Cell Line
| Cell Line | Molecular Subtype | IC50 (µM) | Reference |
| HuH-1 | S2 | 4.11 | [2] |
Note: Studies have indicated that many HCC cell lines show a degree of resistance to selective FGFR1-3 inhibition, suggesting that targeting FGFR1 alone may not be sufficient in all HCC contexts.[2]
Table 2: Comparative IC50 Values of Pan-FGFR Inhibitors in HCC Cell Lines
| Inhibitor | Cell Line | Molecular Subtype | IC50 (µM) | Reference |
| BGJ398 (Infigratinib) | HuH-7 | S2 | 0.15 | [2] |
| SNU-398 | S2 | 2.73 | [2] | |
| HepG2 | S2 | ~1.0 | [2] | |
| Hep3B | S2 | ~1.0 | [2] | |
| HLE | non-S2 | >10 | [2] | |
| SK-Hep-1 | non-S2 | 5.53 | [2] | |
| AZD4547 | SNU-449 | Not specified | 0.082 | |
| SK-Hep-1 | non-S2 | 0.084 | ||
| HuH-7 | S2 | 0.17 | [2] | |
| SNU-398 | S2 | 3.2 | [2] |
Note: The S2 molecular subclass of HCC, which expresses FGFR3 and FGFR4 in addition to FGFR1 and FGFR2, demonstrates higher sensitivity to pan-FGFR inhibitors.[2]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: FGFR1 signaling pathway in HCC and point of inhibition.
Caption: A typical experimental workflow for inhibitor testing.
Caption: Logical flow from hypothesis to interpretation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HCC cell lines.
Protocol 1: Cell Viability Assay (WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh-7, SNU-449, SK-HEP-1)
-
Complete culture medium (e.g., DMEM or MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCC cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of FGFR1 and its downstream signaling proteins (e.g., FRS2, ERK, AKT).
Materials:
-
HCC cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.
-
Conclusion
These application notes provide a framework for investigating the utility of this compound in hepatocellular carcinoma cell lines. The provided protocols for cell viability and western blot analysis are fundamental for characterizing the inhibitor's anti-proliferative effects and its impact on the FGFR1 signaling pathway. The included data and diagrams offer a comprehensive overview for researchers entering this field. It is crucial to consider the molecular heterogeneity of HCC, and the selection of appropriate cell line models based on their FGFR expression profile is paramount for obtaining meaningful and translatable results.
References
Application Notes and Protocols for Preparing FGFR1 inhibitor-16 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR1 signaling pathway has been implicated in the pathogenesis of several cancers, making it a significant target for therapeutic intervention.[1][2] FGFR1 inhibitor-16 is a compound that demonstrates inhibitory activity against FGFR1.[3] Specifically, it shows an inhibitory rate of 53.00% against FGFR1 at a concentration of 50 μM and 24.95% at 10 μM.[3] Accurate and consistent preparation of stock solutions is a critical first step for reliable and reproducible results in both in vitro and in vivo experimental settings.
This document provides detailed application notes and a standardized protocol for the preparation, storage, and handling of this compound stock solutions.
II. Physicochemical and Inhibitory Properties
A comprehensive understanding of the inhibitor's properties is essential for its effective use. The following table summarizes the key quantitative data for this compound and other relevant FGFR inhibitors.
| Property | This compound | Other FGFR Inhibitors |
| Target(s) | FGFR1[3] | FGFR1, FGFR2, FGFR3, FGFR4, VEGFRs, PDGFRs, etc.[4][5] |
| IC₅₀ (FGFR1) | Inhibition of 53.00% at 50 µM and 24.95% at 10 µM[3] | Varies (e.g., Dovitinib: 8 nM, Zoligratinib: 9.3 nM)[5] |
| Solubility | Soluble in DMSO | Generally soluble in DMSO[6][7][8] |
| Storage (Powder) | Store at -20°C for up to 3 years[9] | Generally stored at -20°C[6][9] |
| Storage (Stock Solution) | Store at -80°C for up to 1 year, or at -20°C for 1 month[7] | Store at -20°C or -80°C, avoid repeated freeze-thaw cycles[6][9] |
III. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Gently tap the vial to ensure all the powder is at the bottom.[9]
-
-
Calculating the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of the inhibitor needs to be calculated based on its molecular weight.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Note: As the molecular weight for "this compound" is not specified in the search results, a placeholder will be used. Researchers must substitute this with the actual molecular weight from the product's certificate of analysis.
-
Example Calculation (assuming a hypothetical Molecular Weight of 450 g/mol for a 1 mL stock): Mass (mg) = 10 mM x 1 mL x 450 g/mol = 4.5 mg
-
-
Weighing the Inhibitor:
-
On a calibrated analytical balance, carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube.
-
-
Dissolving the Inhibitor:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved.[10]
-
If necessary, gentle warming in a 37°C water bath or sonication can aid in dissolution.[9][10] However, always check the compound's temperature sensitivity.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[9][10]
-
Clearly label each aliquot with the inhibitor name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[10][11] For long-term storage, -80°C is preferable.[7]
-
IV. Application Notes and Best Practices
-
Solvent Selection: DMSO is a common solvent for many small molecule inhibitors due to its high solubilizing capacity.[12][13] However, always use anhydrous DMSO as moisture can degrade the compound.[12]
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1% to <0.5%) to avoid cellular toxicity.[9][10] A vehicle control with the same final DMSO concentration should always be included in experiments.[9]
-
Aqueous Dilutions: To avoid precipitation, it is best to make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or culture medium.[12]
-
Stability: Stock solutions in DMSO are generally stable for several months when stored properly.[10] However, it is best practice to prepare fresh working solutions for each experiment.[11] Discard any stock solution that shows signs of precipitation.[10]
V. Visualization of the FGFR1 Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the FGFR1 signaling pathway and the experimental workflow for preparing the stock solution.
Caption: FGFR1 signaling pathway and point of inhibition.
Caption: Experimental workflow for stock solution preparation.
References
- 1. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchem.org.ua [medchem.org.ua]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancement of the anti-tumor activity of FGFR1 inhibition in squamous cell lung cancer by targeting downstream signaling involved in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FGFR1 Inhibitor-16 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for FGFR1 inhibitor-16 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Fibroblast Growth Factor Receptor 1 (FGFR1). FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), activates downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3][4] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1 and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][6][7]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment. Based on available data, FGFR-IN-16, a similar compound, has an IC50 of 8 nM for FGFR1 in biochemical assays.[8] For cell-based assays, a wider concentration range, typically from 1 nM to 10 µM, is recommended to determine the EC50 (half-maximal effective concentration) for your specific cell line.[9]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A3: The optimal concentration should effectively inhibit FGFR1 signaling without causing significant cytotoxicity. This can be determined by performing a dose-response curve and assessing both cell viability (e.g., using an MTT or CellTiter-Glo assay) and target inhibition (e.g., by Western blot for phosphorylated FGFR1).[10][11] The ideal concentration will show a significant reduction in FGFR1 phosphorylation with minimal impact on cell viability.
Q4: I'm observing high levels of cell death after treatment with this compound. What could be the cause?
A4: High cell death could be due to several factors:
-
Inhibitor concentration is too high: Perform a dose-response experiment to identify a lower, effective concentration.[10]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control.[10]
-
Prolonged exposure: Reduce the incubation time to determine the minimum time required for effective inhibition.
-
Off-target effects: At high concentrations, the inhibitor may affect other kinases, leading to toxicity.[10]
Q5: My results with this compound are inconsistent. What are the common causes of variability?
A5: Inconsistent results can arise from several sources:
-
Cell culture variability: Use cells at a consistent passage number and seeding density. Avoid using over-confluent cells.[11]
-
Inhibitor stability and solubility: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation.[11]
-
Inconsistent treatment conditions: Ensure accurate and consistent pipetting for all treatment groups.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations below the reported IC50 value.[10] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.5% (ideally <0.1%). Run a vehicle-only control.[10] | |
| Prolonged inhibitor exposure. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition. | |
| No or Low Inhibition of FGFR1 Signaling | Inhibitor concentration is too low. | Increase the inhibitor concentration based on dose-response experiments. |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. | |
| Inhibitor is not cell-permeable. | Verify the cell permeability of the inhibitor from the manufacturer's data or relevant literature. | |
| Incorrect timing of inhibitor addition. | The inhibitor should be added before or concurrently with the stimulus that activates FGFR1 (e.g., FGF ligand). Optimize the timing of inhibitor treatment. | |
| Inconsistent Results | Cell variability (passage number, confluency). | Maintain consistent cell passage numbers and seeding densities for all experiments. |
| Inhibitor degradation or precipitation. | Prepare fresh dilutions for each experiment. Ensure the inhibitor is fully dissolved in the culture medium. | |
| Inaccurate pipetting. | Use calibrated pipettes and ensure consistent liquid handling. | |
| Off-Target Effects | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response curve to minimize off-target activity. |
| Inhibitor is not selective. | Review the selectivity profile of the inhibitor. If necessary, consider using a more selective FGFR1 inhibitor. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cells sensitive to FGFR1 inhibition
-
Complete growth medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor (or vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[12]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Verifying Target Inhibition by Western Blot
Objective: To confirm that this compound inhibits the phosphorylation of FGFR1 and its downstream targets.
Materials:
-
Cells with active FGFR1 signaling
-
Serum-free medium
-
This compound
-
FGF ligand (e.g., bFGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for at least 4 hours. Pre-treat with desired concentrations of this compound for 1-2 hours. Stimulate with an FGF ligand for 10-15 minutes.[11]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[11][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[11][13]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[11][13]
Visualizations
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
FGFR1 inhibitor-16 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with FGFR1 inhibitor-16. Due to the existence of multiple compounds referred to as "this compound", this guide primarily focuses on the compound with CAS Number 606958-57-0 . Where available, information for other compounds will be noted.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (CAS 606958-57-0)?
A1: Proper storage is crucial to maintain the stability and activity of the inhibitor. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Q2: How should I prepare stock solutions of this compound?
Q3: Is this compound stable in cell culture media?
A3: The stability of small molecule inhibitors in aqueous solutions like cell culture media can vary significantly depending on the compound's structure, the media composition, pH, and temperature. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: I am observing lower than expected potency in my cell-based assays compared to biochemical assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay results are common. Several factors can contribute to this, including:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.
-
Protein Binding: The inhibitor can bind to serum proteins in the culture media, reducing its free concentration.
-
Metabolism: The inhibitor could be metabolized by the cells into less active or inactive forms.
-
Stability: The compound may degrade in the cell culture media over the duration of the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed when diluting stock solution into aqueous buffer or cell culture media. | The inhibitor has exceeded its aqueous solubility limit. | - Lower the final concentration of the inhibitor.- Increase the percentage of DMSO in the final solution (ensure it remains below a cytotoxic level, typically <0.5%).- Test alternative co-solvents if DMSO is not suitable.- Perform a solubility assessment to determine the inhibitor's solubility limit in your specific buffer or media. |
| Inconsistent or no biological effect of the inhibitor. | - Inhibitor Instability/Degradation: The compound may be degrading under experimental conditions.- Incorrect Concentration: The concentration used may be too low for significant target inhibition.- Poor Cell Permeability: The inhibitor may not be reaching its intracellular target. | - Perform a stability study of the inhibitor in your experimental media (see Experimental Protocols).- For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.- Conduct a dose-response experiment to determine the optimal working concentration (e.g., IC50) for your specific cell line and endpoint.- Review the physicochemical properties of the inhibitor and consider alternatives with better cell permeability if needed. |
| High cellular toxicity observed at effective concentrations. | - Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.- Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Use the lowest effective concentration of the inhibitor.- If available, consider using a more selective inhibitor.- Ensure the final concentration of the solvent is not exceeding the tolerance level of your cell line (typically <0.5% for DMSO). Always include a vehicle control in your experiments. |
Data Presentation
Note: Specific quantitative stability and solubility data for this compound (CAS 606958-57-0) are not publicly available. The following tables are provided as templates. It is highly recommended that researchers experimentally determine these values for their specific batch of the compound and experimental conditions.
Table 1: Hypothetical Solubility of this compound
| Solvent | Temperature | Maximum Solubility (mM) |
| DMSO | Room Temperature | User-determined value |
| Ethanol | Room Temperature | User-determined value |
| PBS (pH 7.4) | Room Temperature | User-determined value |
Table 2: Hypothetical Stability of this compound in Cell Culture Media (10 µM) at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI + 10% FBS |
| 0 | 100 | 100 |
| 2 | User-determined value | User-determined value |
| 6 | User-determined value | User-determined value |
| 24 | User-determined value | User-determined value |
| 48 | User-determined value | User-determined value |
Visualizations
Technical Support Center: Overcoming Resistance to FGFR1 Inhibitor-16 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to FGFR1 Inhibitor-16 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It also shows inhibitory activity against FGFR2 and FGFR4.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to FGFR inhibitors, including this compound, can arise through several mechanisms:
-
Gatekeeper Mutations: Point mutations in the FGFR1 kinase domain, such as the V561M mutation, can reduce the binding affinity of the inhibitor, rendering it less effective.[2][3][4]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR1 blockade. Common bypass pathways include the activation of EGFR, MET, or downstream effectors like the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6][7]
-
Upregulation of FGFR Ligands: Increased production of FGF ligands in the tumor microenvironment can outcompete the inhibitor for receptor binding.[6]
-
Gene Amplification: Amplification of the FGFR1 gene or other oncogenes like NRAS can lead to an overabundance of the target protein or activation of parallel signaling cascades.[5]
-
Loss of Tumor Suppressors: Deletion or inactivation of tumor suppressor genes like PTEN can lead to constitutive activation of downstream survival pathways, such as the PI3K/AKT pathway.[2][4]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To identify the resistance mechanism, a combination of the following approaches is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the FGFR1 kinase domain to identify potential gatekeeper mutations.
-
Western Blotting/Phospho-protein Analysis: Assess the phosphorylation status of key signaling proteins in the MAPK (p-ERK), PI3K/AKT (p-AKT), and other potential bypass pathways in the presence and absence of this compound.
-
Reverse Phase Protein Array (RPPA): This high-throughput immunoassay can provide a broad overview of changes in protein expression and phosphorylation across multiple signaling pathways.[4]
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze the expression levels of FGFR1, its ligands, and components of bypass signaling pathways.
-
Cell Viability Assays: Test the sensitivity of resistant cells to inhibitors of suspected bypass pathways (e.g., MEK inhibitors, PI3K inhibitors) alone or in combination with this compound.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Long-Term Cultures
Symptoms:
-
The IC50 value of this compound has significantly increased over several passages.
-
Cells continue to proliferate, albeit at a slower rate, at concentrations that were previously cytotoxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize potentially resistant clones. 2. Analyze the genomic DNA of the resistant population for FGFR1 gatekeeper mutations (e.g., V561M).[2][4] 3. Assess the activation of bypass signaling pathways (e.g., p-ERK, p-AKT) via Western blot.[5] |
| Increased drug efflux | 1. Co-treat cells with known ABC transporter inhibitors to see if sensitivity to this compound is restored. 2. Perform gene expression analysis for common drug efflux pumps like ABCG2.[7] |
| Inconsistent inhibitor concentration | 1. Verify the concentration and stability of your this compound stock solution. 2. Ensure consistent dosing and media changes during long-term culture. |
Issue 2: Heterogeneous Response to this compound within a Cell Population
Symptoms:
-
A significant fraction of cells undergoes apoptosis, but a subpopulation remains viable and continues to grow.
-
Inconsistent results in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistant clones | 1. Utilize fluorescence-activated cell sorting (FACS) to isolate and analyze the surviving cell population. 2. Characterize the molecular profile (genomic and proteomic) of the sorted populations to identify markers of resistance.[5] |
| Activation of survival pathways in a subset of cells | 1. Perform immunofluorescence or immunohistochemistry to assess the spatial distribution of activated signaling proteins (e.g., p-AKT, p-ERK) within the cell population. 2. Consider combination therapy with inhibitors targeting the identified survival pathways. |
| Cell culture conditions | 1. Ensure a homogeneous cell suspension before seeding. 2. Optimize cell seeding density to avoid confluency-dependent effects on drug sensitivity. |
Quantitative Data Summary
Table 1: IC50 Values of FGFR Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | FGFR Aberration | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| H1581 | FGFR1 Amplification | BGJ398 | ~50 nM | >1 µM | >20 | [5] |
| DMS114 | FGFR1 Amplification | BGJ398 | ~100 nM | >1 µM | >10 | [5] |
| KG1 | FGFR1OP2-FGFR1 Fusion | Ponatinib | ~1 nM | >1 µM | >1000 | [2] |
| SNU-16 | FGFR2 Amplification | AZD4547 | ~10 nM | N/A | N/A | [8] |
Table 2: Potency of FGFR-IN-16 Against Different FGFR Isoforms
| FGFR Isoform | IC50 |
| FGFR1 | 8 nM |
| FGFR2 | 4 nM |
| FGFR4 | 3.8 nM |
| Data from MedChemExpress product information for FGFR-IN-16.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Activation
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solvent) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
minimizing toxicity of FGFR1 inhibitor-16 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 Inhibitor-16. The information provided is intended to help minimize in vivo toxicity and address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Hyperphosphatemia
Q1: We are observing elevated serum phosphate (B84403) levels in our animal models following administration of this compound. Is this expected, and what is the mechanism?
A1: Yes, hyperphosphatemia is a common and expected on-target toxicity of FGFR1 inhibitors.[1][2] The mechanism involves the inhibition of the FGF23/FGFR1 signaling pathway in the kidneys. Under normal physiological conditions, FGF23 binds to FGFR1 in the renal tubules to promote phosphate excretion. By blocking this interaction, this compound leads to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[3]
Q2: At what dose of this compound should we expect to see significant hyperphosphatemia?
A2: The dose-dependent relationship between FGFR1 inhibitor administration and serum phosphate levels can vary. Preclinical studies with the selective FGFR1-3 inhibitor infigratinib (B612010) have shown that a dose-phosphorus relationship is observed at doses of 10 mg/kg and higher in mice, rats, and dogs. No significant changes in phosphorus levels were observed at doses at or below 5 mg/kg in rats and mice.[4][5] It is crucial to perform dose-response studies to determine the specific threshold for this compound in your model system.
Q3: How can we manage hyperphosphatemia in our animal models during long-term studies?
A3: Management of hyperphosphatemia in preclinical studies is critical for maintaining animal welfare and the integrity of the experiment. Strategies include:
-
Dietary Phosphate Restriction: Prophylactically placing animals on a low-phosphate diet can help mitigate the rise in serum phosphate.
-
Phosphate Binders: Co-administration of oral phosphate binders can be considered if serum phosphate levels exceed a predetermined threshold.[6]
-
Dose Adjustment: If hyperphosphatemia becomes severe, a dose reduction or temporary interruption of this compound may be necessary. Clinical trial protocols for FGFR inhibitors often include specific guidelines for dose modification based on serum phosphate levels.[6][7]
Q4: What is a standard procedure for monitoring serum phosphate levels in mice?
A4: Serum phosphate levels should be monitored regularly throughout the study. A typical procedure involves collecting blood samples at baseline and at specified time points post-treatment. Serum is then isolated, and inorganic phosphate is measured using a colorimetric assay. It is important to be aware of diurnal variations in phosphate levels, with the nadir typically occurring between 8 and 11 a.m.[8]
Ocular Toxicity
Q1: Our animals are exhibiting signs of eye irritation after treatment with this compound. What types of ocular toxicities are associated with FGFR inhibitors?
A1: Ocular toxicities are a known class effect of FGFR inhibitors.[1][2][7] Observed adverse events in both preclinical and clinical settings include dry eyes, keratitis, corneal scarring, and in some cases, more severe conditions like central serous retinopathy.[1][2] The severity of these effects can be dose- and duration-dependent.
Q2: How can we monitor for ocular toxicity in our rodent models?
A2: Regular ophthalmologic examinations are essential for monitoring ocular health during your studies. Key techniques include:
-
Slit-Lamp Biomicroscopy: This allows for a magnified examination of the anterior segment of the eye, including the cornea, conjunctiva, iris, and lens.[9][10]
-
Indirect Ophthalmoscopy: This technique is used to visualize the posterior segment of the eye, including the retina and optic nerve.[9]
A baseline examination should be performed before the start of treatment, with follow-up exams conducted at regular intervals.
Q3: Are there standardized scoring systems for grading ocular toxicity in animals?
A3: Yes, several slit lamp-based scoring systems have been published for evaluating ocular findings in laboratory animals.[3][11] These systems provide a semi-quantitative method for grading the severity of lesions on the ocular surface, anterior segment, and lens. Utilizing a standardized scoring system will enhance the consistency and reproducibility of your ocular toxicity assessments.
Quantitative Data
The following table summarizes the dose-dependent effects of infigratinib, a selective FGFR1-3 inhibitor, on serum phosphorus levels in various preclinical models. This data can serve as a reference when designing toxicity studies for this compound.
| Species | Dose (mg/kg) | Duration of Treatment | Serum Phosphorus Change from Baseline | Reference |
| Mouse | 0.5 - 5 | 10 days | No significant change | [5] |
| Mouse | 10 - 30 | 28 days | Dose-dependent increase | [4][5] |
| Rat | 0.03 - 5 | 62 days | No significant change | [4][5] |
| Rat | 10 | 12 weeks | Significant increase | [4][5] |
| Dog | 10 | 12 weeks | Significant increase | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Hyperphosphatemia in Mice
Objective: To determine the dose-dependent effect of this compound on serum phosphate levels in mice.
Materials:
-
This compound
-
Vehicle control
-
8-10 week old male C57BL/6 mice
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Phosphate colorimetric assay kit
-
Spectrophotometer
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse via tail vein or retro-orbital sinus. Process the blood to obtain serum and store at -80°C until analysis.
-
Dosing: Randomize mice into treatment groups (e.g., vehicle control, and multiple dose levels of this compound). Administer the inhibitor or vehicle via the desired route (e.g., oral gavage) daily for the specified study duration.
-
Blood Collection During Treatment: Collect blood samples at predetermined time points (e.g., 4, 8, 24, 48 hours, and weekly thereafter) post-dosing.
-
Serum Isolation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Phosphate Measurement: Measure the inorganic phosphate concentration in the serum samples using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean serum phosphate concentration for each treatment group at each time point. Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: In Vivo Ocular Toxicity Assessment in Rodents
Objective: To evaluate the potential for this compound to cause ocular toxicity in rodents.
Materials:
-
This compound
-
Vehicle control
-
Male and female Sprague-Dawley rats or C57BL/6 mice
-
Short-acting anesthetic (e.g., isoflurane)
-
Topical mydriatic agent
-
Handheld slit-lamp biomicroscope
-
Indirect ophthalmoscope with a condensing lens
-
Ocular scoring system chart
Procedure:
-
Baseline Ocular Examination: Prior to the first dose, perform a baseline ophthalmologic examination on all animals. Anesthetize the animal and apply a mydriatic agent to dilate the pupils.
-
Slit-Lamp Examination: Using the slit-lamp biomicroscope, examine the anterior segment of each eye, including the conjunctiva, cornea, anterior chamber, iris, and lens. Record any abnormalities.
-
Indirect Ophthalmoscopy: Using the indirect ophthalmoscope, examine the posterior segment of each eye, including the vitreous, retina, and optic nerve. Record any abnormalities.
-
Dosing: Administer this compound or vehicle control as per the study design.
-
Follow-up Ocular Examinations: Conduct follow-up ocular examinations at regular intervals (e.g., weekly) throughout the study and at termination.
-
Scoring: Grade any ocular findings using a standardized scoring system.
-
Data Analysis: Compare the incidence and severity of ocular findings between the treatment and control groups.
Visualizations
Signaling Pathway
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General Workflow for In Vivo Toxicity Assessment.
Logical Relationship
Caption: Decision-Making for Toxicity Mitigation.
References
- 1. Infigratinib Reduces Fibroblast Growth Factor 23 (FGF23) and Increases Blood Phosphate in Tumor‐Induced Osteomalacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Slit Lamp-Based Ocular Scoring Systems in Toxicology and Drug Development: A Literature Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUN-098 Low-Dose Infigratinib Treatment Does Not Lead to Changes in Phosphorous Preclinically in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qedtx.com [qedtx.com]
- 6. Balversa (erdafitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Inorganic Phosphorus - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Ophthalmic Examination as It Pertains to General Ocular Toxicology: Basic and Advanced Techniques and Species-Associated Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisevisionintl.com [wisevisionintl.com]
- 11. Slit Lamp-Based Ocular Scoring Systems in Toxicology and Drug Development: A Literature Survey | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to FGFR1 Inhibitors: PD173074 vs. AZD4547
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor 1 (FGFR1) has emerged as a critical oncogenic driver in various malignancies. This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of FGFR1: PD173074 and AZD4547. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these research compounds.
It is important to note that the user initially requested a comparison with "FGFR1 inhibitor-16." However, extensive searches of scientific literature and chemical databases did not yield a specific, well-characterized compound with this designation. Therefore, for the purpose of a meaningful and data-supported comparison, we have selected AZD4547, a well-documented and selective FGFR inhibitor, as a comparator to PD173074.
Biochemical Potency and Selectivity
The efficacy of a targeted inhibitor is determined by its potency against the intended target and its selectivity over other related and unrelated kinases. The following tables summarize the in vitro biochemical potency (IC50) of PD173074 and AZD4547 against FGFR1 and a panel of other kinases.
Table 1: Biochemical Potency (IC50) of PD173074
| Kinase | IC50 (nM) |
| FGFR1 | 21.5 - 25 |
| FGFR3 | 5 |
| VEGFR2 | ~100 - 200 |
| PDGFR | 17600 |
| c-Src | 19800 |
| EGFR | >50000 |
| InsR | >50000 |
| MEK | >50000 |
| PKC | >50000 |
Data compiled from multiple sources.[1][2]
Table 2: Biochemical Potency (IC50) of AZD4547
| Kinase | IC50 (nM) |
| FGFR1 | 0.2 |
| FGFR2 | 2.5 |
| FGFR3 | 1.8 |
| FGFR4 | 165 |
| VEGFR2 (KDR) | 24 |
| IGFR | 581 |
Data compiled from multiple sources.[3][4][5][6]
From this data, it is evident that AZD4547 exhibits significantly higher potency against FGFR1 in biochemical assays compared to PD173074. Both inhibitors demonstrate a degree of selectivity for FGFRs over other kinase families, though PD173074 also shows notable activity against VEGFR2.
Cellular Activity and Downstream Signaling Inhibition
The ability of an inhibitor to engage its target within a cellular context and modulate downstream signaling pathways is a critical measure of its biological activity.
Table 3: Cellular Activity of PD173074
| Cell Line | Assay | Endpoint | IC50/EC50 (nM) |
| FGFR1-amplified NCI-H520 | Antiproliferative (SRB) | Growth Inhibition | 281 |
| FGFR3-amplified SW780 | Antiproliferative (SRB) | Growth Inhibition | 84.3 |
| Multiple Myeloma (KMS11) | Antiproliferative | Viability | <20 |
Data compiled from multiple sources.[7]
Table 4: Cellular Activity of AZD4547
| Cell Line | Assay | Endpoint | IC50/EC50 (nM) |
| FGFR-dependent (KG1a, Sum52-PE, KMS11) | Antiproliferative | Growth Inhibition | 18 - 281 |
| L6-WT (FGFR1 overexpression) | Cell Viability (MTT) | Viability | 6 |
| H1581-WT (FGFR1 overexpression) | Cell Viability (MTT) | Viability | 4.8 |
Data compiled from multiple sources.[2][8]
Both inhibitors effectively suppress the proliferation of cancer cell lines with aberrant FGFR signaling. Their mechanism of action involves the inhibition of FGFR autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[9][10]
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Filter-Binding Assay)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant human FGFR1), a generic substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor (PD173074 or AZD4547) at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiation: Start the kinase reaction by adding ATP (e.g., 10 µM) and a radioactive tracer (e.g., [γ-33P]ATP).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter membrane extensively to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., NCI-H1581, KMS11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (PD173074 or AZD4547) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the percentage of cell viability. Determine the IC50 value by plotting cell viability against the inhibitor concentration.[13][14]
Western Blotting for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the FGFR signaling pathway.
-
Cell Lysis: Treat cells with the FGFR inhibitor for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT) and total proteins as loading controls (e.g., anti-FGFR, anti-ERK, anti-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.[15][16][17][18][19]
Visualizing Key Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 6. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
A Preclinical Head-to-Head: Futibatinib vs. a Selective FGFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, the development of potent and selective inhibitors is paramount. This guide provides a comparative preclinical overview of futibatinib (B611163), an irreversible FGFR1-4 inhibitor, and a representative selective, reversible FGFR1 inhibitor, here exemplified by infigratinib (B612010), for which comparative data is available. This analysis aims to furnish researchers, scientists, and drug development professionals with a detailed examination of their respective mechanisms of action, in vitro potency, and in vivo efficacy to inform further research and therapeutic strategies.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental distinction between futibatinib and infigratinib lies in their interaction with the FGFR kinase domain. Futibatinib is distinguished as an irreversible inhibitor that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFR1-4.[1][2] This irreversible binding is designed to provide sustained and durable inhibition of FGFR signaling.
In contrast, infigratinib functions as a reversible, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. Its mechanism relies on competing with endogenous ATP for the kinase's binding site, thereby inhibiting receptor autophosphorylation and downstream signaling cascades.
Signaling Pathway and Inhibition Point
Fibroblast growth factor receptor (FGFR) signaling is initiated by the binding of FGF ligands, leading to receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Both futibatinib and infigratinib target the FGFR kinase domain to block these oncogenic signals.
Caption: FGFR signaling pathway and points of inhibition.
In Vitro Potency: A Comparative Look at Kinase Inhibition
The potency of futibatinib and infigratinib has been evaluated in biochemical assays against a panel of kinases. Both inhibitors demonstrate high potency against the FGFR family.
| Target | Futibatinib IC50 (nM) | Infigratinib IC50 (nM) |
| FGFR1 | 1.4 | 1.1 |
| FGFR2 | 1.8 | 1.0 |
| FGFR3 | 2.2 | 1.5 |
| FGFR4 | 3.7 | 61 |
| VEGFR2 | >1000 | 30 |
Data compiled from publicly available preclinical studies. Note that IC50 values can vary based on experimental conditions.
Futibatinib exhibits potent and selective inhibition across FGFR1-4, with IC50 values in the low nanomolar range.[6] Infigratinib also shows high potency for FGFR1-3 but is significantly less active against FGFR4.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of both agents has been demonstrated in in vivo xenograft models of human cancers with FGFR alterations.
Futibatinib: Oral administration of futibatinib has been shown to lead to significant, dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models.[6] This tumor reduction was associated with sustained inhibition of FGFR phosphorylation, proportional to the administered dose.[6]
Infigratinib: Preclinical studies with infigratinib have also reported significant tumor growth inhibition in FGFR-driven cancer models. For instance, in a mouse model of achondroplasia, which is driven by an activating mutation in FGFR3, infigratinib treatment led to a dose-dependent improvement in bone growth.[6][7]
Experimental Protocols
A general workflow for evaluating the in vivo efficacy of FGFR inhibitors in a xenograft model is outlined below.
Caption: Xenograft model experimental workflow.
Detailed Methodologies:
-
Cell Lines and Culture: Human cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The FGFR inhibitor is administered orally, typically daily, at various dose levels. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to assess the in vivo inhibition of FGFR signaling through methods like Western blotting for phosphorylated FGFR and downstream effectors like p-ERK.
Conclusion
Both futibatinib and infigratinib are potent FGFR inhibitors with demonstrated preclinical antitumor activity. The key differentiator is their mechanism of action, with futibatinib's irreversible binding offering the potential for more sustained target inhibition. The choice between an irreversible and a reversible inhibitor may depend on the specific genetic alteration, the tumor type, and the potential for acquired resistance. This preclinical comparison provides a foundation for further investigation and clinical decision-making in the development of targeted therapies for FGFR-driven cancers.
References
- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bridgebio.com [bridgebio.com]
- 7. bridgebio.com [bridgebio.com]
Validating Target Engagement of FGFR1 Inhibitor-16 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FGFR1 Inhibitor-16's performance against other known FGFR1 inhibitors. We present supporting experimental data and detailed protocols to enable objective evaluation and aid in the selection of the most suitable compound for your research needs.
Introduction to FGFR1 Inhibition
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR1 signaling, often due to gene amplification, mutations, or translocations, is a key driver in various cancers.[2][3] Consequently, inhibitors of FGFR1 are promising therapeutic agents.[4][5] Validating that a small molecule inhibitor engages with its intended target within a cell is a critical step in drug discovery.[6] This guide focuses on methods to confirm the cellular target engagement of "this compound," a potent compound with notable inhibitory activity against FGFR1.[7]
Understanding the FGFR1 Signaling Pathway
FGFR1 activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell survival and proliferation.[8][9] Small molecule inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[10][11]
Caption: FGFR1 signaling pathway and the inhibitory action of this compound.
Comparative Analysis of FGFR1 Inhibitors
The efficacy of this compound (Derivative 16) is benchmarked against established FGFR1 inhibitors. The following table summarizes key performance indicators based on available data.
| Inhibitor | Type | Target Selectivity | IC50 (FGFR1) | Reference |
| This compound (Derivative 16) | ATP-competitive | Selective for FGFR1 | 1.31 ± 0.51 nM | [7] |
| AZD4547 | ATP-competitive | FGFR1/2/3 | 0.2 nM | [12] |
| Infigratinib (BGJ398) | ATP-competitive | Pan-FGFR (more selective for FGFR1/2/3) | Not specified in provided results | [2][10] |
| Ponatinib | Multi-targeted | Pan-FGFR, Abl, VEGFR2, Src | 2.2 nM | [13] |
| Dovitinib (B548160) (TKI258) | Multi-targeted | FGFR, VEGFR, PDGFR | Not specified in provided results | [14][15] |
Experimental Protocols for Target Engagement
To empirically validate that an inhibitor binds to its intended target within a cellular environment, several biophysical and biochemical assays can be employed. Here, we detail two prominent methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[16][17]
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture a human cell line with known FGFR1 expression (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification which can be used to assess pan-FGFR inhibitors, or a cell line engineered to overexpress FGFR1) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40°C to 70°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FGFR1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Interpretation:
-
Quantify the band intensities. A positive target engagement is indicated by a higher amount of soluble FGFR1 at elevated temperatures in the inhibitor-treated samples compared to the vehicle-treated samples, resulting in a shift of the melting curve to the right.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for an FGFR1-NanoLuc® fusion protein.
-
After 24 hours, seed the transfected cells into a 96-well or 384-well white assay plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to FGFR1) to the cells.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Measure the luminescence signal at the donor wavelength (450 nm) and the acceptor wavelength (610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the concentration of this compound.
-
Determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the FGFR1-NanoLuc® fusion protein.
-
Comparison of Target Engagement Methodologies
The choice of assay for validating target engagement depends on the specific research question and available resources.
Caption: Comparison of CETSA and NanoBRET methodologies.
Conclusion
Validating the direct interaction between a small molecule inhibitor and its intended target within the complex environment of a living cell is a cornerstone of modern drug discovery. This guide provides a framework for assessing the target engagement of this compound in comparison to other well-characterized inhibitors. The detailed protocols for CETSA and NanoBRET assays offer robust methods to generate empirical data, enabling researchers to make informed decisions in their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncodaily.com [oncodaily.com]
- 6. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting FGFR with BGJ398 in Breast Cancer: Effect on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mutation-specific, single-arm, phase 2 study of dovitinib in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insight into resistance mechanisms of AZD4547 and E3810 to FGFR1 gatekeeper mutation via theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. carnabio.com [carnabio.com]
Assessing the Specificity of a Novel FGFR1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of targeted cancer therapy. Fibroblast growth factor receptor 1 (FGFR1) is a well-validated oncogenic driver in a variety of solid tumors, making it a prime target for drug development. This guide provides a comparative analysis of a hypothetical selective FGFR1 inhibitor, designated FGFRi-16, against other known FGFR inhibitors. The data presented herein is a composite representation based on publicly available information for similar selective FGFR inhibitors, intended to illustrate a typical specificity profile.
Quantitative Assessment of Inhibitor Specificity
The inhibitory activity of FGFRi-16 and a panel of comparator compounds was assessed against a range of protein kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | FGFRi-16 (IC50, nM) | Comparator A (e.g., PD173074) (IC50, nM) [1] | Comparator B (e.g., AZD4547) (IC50, nM) [2] | Comparator C (Pan-FGFR inhibitor, e.g., Futibatinib) (IC50, nM) [3] |
| FGFR1 | 1.5 | ~25 | 0.2 | 1.8 |
| FGFR2 | 25 | - | 2.5 | 1.4 |
| FGFR3 | 30 | - | 1.8 | 1.6 |
| FGFR4 | 150 | - | Weaker Activity | 3.7 |
| VEGFR2 | 500 | 100-200 | Weaker Activity | - |
| PDGFRβ | >10,000 | >25,000 | - | - |
| c-Src | >10,000 | >25,000 | - | - |
| EGFR | >10,000 | - | - | - |
Note: The IC50 values for FGFRi-16 are hypothetical and for illustrative purposes. The data for comparator compounds are from published sources.
Experimental Protocols
The determination of kinase inhibition is crucial for assessing the potency and selectivity of inhibitor compounds. A widely used method is the in vitro kinase inhibition assay, which measures the enzymatic activity of a purified kinase in the presence of a test compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the amount of ADP produced, and therefore to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., FGFRi-16) and comparator compounds
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase-Glo® Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor and comparator compounds is prepared in the kinase assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Reaction Setup: 5 µL of the diluted compounds or vehicle control is added to the wells of the assay plate.
-
Kinase/Substrate Addition: 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its peptide substrate) is added to each well. The plate is then pre-incubated for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding 10 µL of a 2X ATP solution to each well. The final concentration of ATP should be close to the Km value for the specific kinase. The plate is incubated for 60 minutes at 30°C.
-
Termination and ADP Detection: To stop the kinase reaction and deplete any remaining ATP, 25 µL of ADP-Glo™ Reagent is added to each well. The plate is incubated for 40 minutes at room temperature.
-
Luminescence Signal Generation: 50 µL of Kinase-Glo® Reagent is added to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Visualizing Key Processes
To better understand the experimental process and the biological context of FGFR1 inhibition, the following diagrams have been generated.
Conclusion
The specificity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety. The hypothetical FGFRi-16 demonstrates high potency against its intended target, FGFR1, with significantly lower activity against other kinases, suggesting a favorable selectivity profile. This guide provides a framework for the comparative assessment of novel FGFR1 inhibitors, emphasizing the importance of robust quantitative data and well-defined experimental protocols. The provided diagrams offer a clear visual representation of the experimental workflow and the targeted biological pathway, aiding in the communication of complex scientific concepts.
References
A Preclinical Head-to-Head: Infigratinib vs. Pemigatinib in FGFR-Driven Cancer Models
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of two potent, selective, ATP-competitive tyrosine kinase inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family: infigratinib (B612010) (BGJ398) and pemigatinib (B609903) (INCB054828). Genetic alterations in FGFRs, including fusions, rearrangements, and activating mutations, are known oncogenic drivers in various malignancies, making them critical targets for therapeutic intervention.[1][2][3][4] This document synthesizes publicly available preclinical data to objectively compare the biochemical potency, cellular activity, and in vivo efficacy of these two inhibitors, providing a resource for researchers in the field of oncology and drug development.
Mechanism of Action: Targeting Constitutively Active FGFR Signaling
Both infigratinib and pemigatinib are small molecule inhibitors that target the kinase activity of FGFR1, 2, and 3.[2][3][5] In cancers with FGFR genetic alterations, the receptors are often constitutively active, leading to ligand-independent dimerization, autophosphorylation, and downstream activation of oncogenic signaling cascades.[6][7] The primary pathways involved include the RAS-MAPK (mitogen-activated protein kinase) and PI3K-AKT (phosphoinositide 3-kinase) pathways, which drive tumor cell proliferation, survival, and angiogenesis.[1][5][6] Infigratinib and pemigatinib act by binding to the ATP-binding pocket within the FGFR kinase domain, which blocks autophosphorylation and subsequent signal transduction.[4][6][8]
Data Presentation: Quantitative Comparison
While direct head-to-head comparative studies are limited in the public domain, data compiled from separate preclinical investigations provide valuable insights into the respective profiles of infigratinib and pemigatinib.[6]
Table 1: Biochemical Potency Against FGFR Family Kinases
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of inhibitor required to reduce kinase activity by 50%. Lower values denote higher potency.
| Kinase Target | Infigratinib (IC50, nM) | Pemigatinib (IC50, nM) |
| FGFR1 | 1.1 - 4.5 | 0.4 - 3.3 |
| FGFR2 | 1.0 - 3.0 | 0.5 - 1.3 |
| FGFR3 | 2.0 - 5.6 | 1.0 - 5.2 |
| FGFR4 | 61 - 142 | 30 - 50.3 |
| VEGFR2 | >1000 | 182 |
(Data compiled from multiple sources including enzymatic and radiometric kinase assays.[9][10][11][12][13][14])
Table 2: Cellular Activity in FGFR-Altered Cancer Cell Lines
This table shows the potency of each inhibitor in suppressing the proliferation of cancer cell lines that are dependent on aberrant FGFR signaling.
| Cell Line Model | Genetic Alteration | Inhibitor | Potency (IC50, nM) |
| KATO III | FGFR2 Amplification | Pemigatinib | 10.9 (in blood) |
| RT-112 | FGFR3 Fusion | Pemigatinib | 4 (pFGFR3) |
| ICC13-7 | FGFR2 Fusion | Infigratinib | 12 (viability) |
(Data from separate studies.[10][15] Cellular potency can vary based on assay type (e.g., target phosphorylation vs. cell viability) and conditions.)
Table 3: Preclinical Pharmacokinetic Parameters
This table outlines key pharmacokinetic properties observed in various species, which are crucial for predicting drug exposure in vivo.
| Parameter | Species | Infigratinib | Pemigatinib |
| Oral Bioavailability (%) | Rat | N/A | 100 |
| Dog | N/A | 98 | |
| Monkey | N/A | 29 | |
| Terminal Half-life (h) | Rat | N/A | 4.0 |
| Dog | N/A | 15.7 | |
| Monkey | N/A | N/A | |
| Systemic Clearance | Rat | N/A | Moderate |
| Dog | N/A | Low | |
| Monkey | N/A | Low |
(Data for Pemigatinib from Liu et al., 2020.[10] Corresponding comprehensive preclinical PK data for infigratinib was not available in the reviewed sources.)
In Vivo Efficacy in Xenograft Models
Both infigratinib and pemigatinib have demonstrated potent anti-tumor activity in multiple patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models harboring FGFR alterations.[1][7][10][16][17][18]
-
Infigratinib: Showed significant, dose-dependent tumor growth inhibition in xenograft models of cholangiocarcinoma, breast cancer, gastric cancer, and glioma with various FGFR fusions.[16][17][18]
-
Pemigatinib: Effectively suppressed tumor growth in xenograft models with FGFR1, FGFR2, or FGFR3 alterations.[1][10] Combination studies with cisplatin (B142131) also showed a significant benefit over either single agent.[10]
Experimental Protocols
To ensure transparency and reproducibility, this section details generalized methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the IC50 value of a compound against a purified kinase enzyme.
-
Methodology:
-
Reaction Setup: Recombinant human FGFR1, 2, or 3 enzyme is incubated in a kinase assay buffer with a specific substrate (e.g., a peptide) and a range of inhibitor concentrations (e.g., 10-point serial dilutions).
-
Initiation: The kinase reaction is initiated by the addition of [γ-33P]-ATP. The ATP concentration is typically kept near the Michaelis-Menten constant (Km) for each specific enzyme to ensure competitive binding dynamics.[12]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: The reaction is stopped, and the radiolabeled phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a four-parameter logistic curve.[9]
-
Cellular Proliferation (Viability) Assay
-
Objective: To measure the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines with known FGFR alterations are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[6]
-
Treatment: Cells are treated with a range of inhibitor concentrations or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, to allow for effects on cell proliferation.[6]
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) is added to each well.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated by normalizing the data to controls and fitting to a dose-response curve.
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living animal model.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Inoculation: A suspension of human cancer cells (CDX) or fragments of a patient's tumor (PDX) is subcutaneously inoculated into the flank of each mouse.[10]
-
Tumor Growth and Staging: Tumors are allowed to grow to a palpable, measurable size (e.g., 150-300 mm³). Mice are then randomized into treatment and control groups.[10]
-
Drug Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at one or more dose levels on a defined schedule (e.g., once daily). The control group receives the vehicle solution.[16][18]
-
Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated. Animal body weight and overall health are monitored as indicators of toxicity.[16]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, after a set duration, or if toxicity endpoints are met.
-
Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Pharmacodynamic markers (e.g., pFGFR levels in tumor tissue) may also be analyzed post-harvest.[18]
-
Summary and Conclusion
Both infigratinib and pemigatinib are potent and selective inhibitors of FGFR1, 2, and 3 with demonstrated preclinical activity.[4][6][10] Biochemically, both compounds exhibit low nanomolar potency against their primary targets, with pemigatinib showing slightly lower IC50 values in some reported assays.[9][10] Both drugs effectively inhibit the proliferation of cancer cells driven by FGFR alterations and show robust tumor growth inhibition in in vivo xenograft models.[6][10][15]
While direct comparative studies are scarce, the available data suggest that both compounds are highly effective preclinical agents.[6] The choice between these inhibitors for further research or clinical development may be influenced by subtle differences in their kinase selectivity profiles, pharmacokinetic properties, and emerging clinical data on efficacy and resistance mechanisms.[6] Further head-to-head preclinical studies would be invaluable to provide a more definitive comparison of their performance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Infigratinib used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 13. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 18. qedtx.com [qedtx.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for FGFR1 inhibitor-16
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of FGFR1 inhibitor-16, a potent compound used in cancer research. Given the highly targeted nature of kinase inhibitors, all waste materials, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste to ensure the safety of personnel and the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to maintain a safe laboratory environment and comply with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for every novel compound, it is critical to treat potent research chemicals like this compound with the highest level of caution.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial when handling potent compounds. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
II. Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is a critical step in the experimental workflow. All waste must be segregated, contained, and labeled correctly.[1]
Waste Segregation at the Point of Generation:
-
Unused/Expired Compound: The original vial containing this compound must be disposed of as hazardous chemical waste. Do not attempt to wash the vial for reuse.
-
Contaminated Labware: All disposable items that have come into contact with the inhibitor, such as pipette tips, tubes, flasks, and gloves, must be placed in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including cell culture media from treated cells and wash buffers, must be collected in a sealed, leak-proof hazardous waste container.
Containment and Labeling:
-
Solid Waste: Use a designated, robust, and sealable container for all solid waste. This container should be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Liquid Waste: Collect liquid waste in a dedicated, shatter-resistant container with a secure screw-top cap. The container must be labeled "Hazardous Waste" and list all chemical components, including "this compound".
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Storage and Collection:
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated. Contact your institution's EHS department to schedule a pickup for hazardous waste.
III. Experimental Workflow and Waste Generation
Understanding the experimental use of this compound is key to identifying all potential waste streams. A typical workflow for in vitro studies is outlined below.
IV. Decontamination Procedures
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Surface Decontamination: Wipe down all work surfaces (e.g., laboratory benches, inside of fume hoods) with a suitable solvent (such as 70% ethanol) to remove any residue, followed by a laboratory-grade detergent. All cleaning materials must be disposed of as hazardous solid waste.
-
Equipment Decontamination: Reusable equipment should be decontaminated according to your laboratory's standard operating procedures for potent compounds. This may involve rinsing with a solvent, followed by thorough washing. The initial rinsate must be collected and disposed of as hazardous liquid waste.
V. Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
-
Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
If trained and equipped, use a chemical spill kit to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.
-
Contact your institution's EHS department.
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS department.
-
By adhering to these stringent disposal procedures, you contribute to a safer research environment and ensure the responsible management of potent chemical compounds.
References
Personal protective equipment for handling FGFR1 inhibitor-16
Disclaimer: This document provides essential safety and handling information for FGFR1 inhibitor-16 based on best practices for potent kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guidance is intended to supplement, not replace, a thorough risk assessment and institutional safety protocols. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a potent compound requiring careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for handling, and a detailed disposal plan.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low potential for exposure) | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves (single pair)- Closed-toe shoes | - |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Disposable solid-front laboratory coat or gown- Double nitrile gloves- Disposable sleeve covers | - Anti-static weigh paper or boat |
| Handling of Liquids/Solutions (e.g., preparing stock solutions, dilutions) | - Chemical splash goggles- Face shield (worn over goggles)- Chemical-resistant laboratory coat- Double nitrile gloves- Disposable sleeve covers | - Use of a fume hood or biological safety cabinet |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Face shield- Chemical-resistant apron over lab coat- Heavy-duty nitrile or butyl rubber gloves | - Use of a designated sink or cleaning area |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent contamination and exposure. All handling of the solid compound and concentrated solutions should be performed in a designated area, such as a certified chemical fume hood or a powder containment hood.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Clearly label the storage location with appropriate hazard warnings.
Weighing the Compound
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Use disposable anti-static weigh boats or paper to prevent dispersal of the powder.
-
Tare the balance with the weigh boat before adding the compound.
-
Carefully transfer the desired amount of this compound using a dedicated spatula.
-
After weighing, gently tap the spatula on the inside of the vial to remove any residual powder.
-
Clean the balance and surrounding surfaces with a damp wipe after completion.
Preparing Stock Solutions
-
All dissolution procedures must be conducted within a chemical fume hood.
-
Add the solvent to the vial containing the pre-weighed this compound. Do not add the solid to the solvent to prevent splashing.
-
Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Use in Experiments
-
When adding the compound to cell cultures or other experimental systems, handle the solutions within a biological safety cabinet or fume hood.
-
Use filtered pipette tips to prevent aerosol generation.
-
Minimize the time the stock solution container is open.
Decontamination
-
All non-disposable equipment that comes into contact with this compound (e.g., spatulas, glassware) must be decontaminated.
-
A common procedure is to rinse the equipment with the solvent used to dissolve the compound, followed by a thorough wash with an appropriate laboratory detergent and water.
-
Wipe down all work surfaces in the designated handling area with a suitable decontaminating solution after each use.
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled as hazardous chemical waste.
Solid Waste
-
This includes used PPE (gloves, gowns, sleeve covers), weigh boats, pipette tips, and any other solid materials that have come into contact with the compound.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be stored in a designated satellite accumulation area until it is collected by the institution's EHS department.
Liquid Waste
-
This includes unused stock solutions, experimental media containing the inhibitor, and the initial solvent rinses from equipment decontamination.
-
Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
The container should be stored in secondary containment in a designated satellite accumulation area.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
